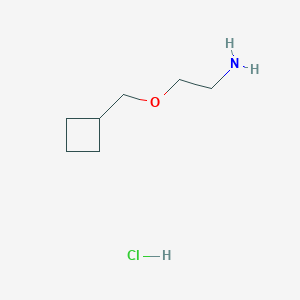

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(cyclobutylmethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOCMHBSHKJEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutylmethanol Intermediate: Cyclobutylmethanol is prepared by the reduction of cyclobutanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Etherification: The cyclobutylmethanol is then reacted with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate (K2CO3) to form 2-(cyclobutylmethoxy)ethanol.

Amination: The 2-(cyclobutylmethoxy)ethanol is then converted to 2-(cyclobutylmethoxy)ethan-1-amine through a substitution reaction with ammonia or an amine source.

Formation of Hydrochloride Salt: Finally, the free base of 2-(cyclobutylmethoxy)ethan-1-amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Cyclobutylmethyl bromide, K₂CO₃, DMF, 80°C | 78% | |

| Salt formation | HCl gas in EtOH, 0–5°C | 92% |

Nucleophilic Substitution Reactions

The primary amine undergoes substitution with:

-

Electrophiles : Acyl chlorides, sulfonyl chlorides, or alkyl halides.

-

Cross-coupling : Buchwald-Hartwig amination with aryl halides .

Example Reaction:

Amide formation with benzoyl chloride:

Coordination Chemistry

The amine acts as a ligand for transition metals (e.g., Cu, Pd), facilitating catalytic cycles in:

Catalytic Performance Data:

| Reaction Type | Metal Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| CuAAC | CuI | Propargyl alcohol | 89% | |

| Suzuki coupling | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 76% |

Biological Activity Data:

| Derivative | Target Enzyme/Pathway | IC₅₀/Ki | Source |

|---|---|---|---|

| Triazole-amide hybrid | Pim-1 kinase | 0.4 nM | |

| Tetrazole analog | VEGFR-2 | 24.5 nM |

Stability and Handling

-

pH Sensitivity : Decomposes in strong bases (pH > 10) via cleavage of the ether bond .

-

Thermal Stability : Stable up to 150°C; decomposes exothermically above 200°C .

Industrial-Scale Modifications

-

Continuous flow synthesis : Achieves 90% conversion using microreactors (residence time: 5 min) .

-

Purification : Recrystallization from ethanol/water (1:3) yields >99% purity .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications. Experimental protocols emphasize mild conditions to preserve the cyclobutylmethoxy group’s integrity while maximizing amine participation in key transformations.

Scientific Research Applications

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

Biology: The compound is used in biochemical studies to investigate the interactions of amine-containing compounds with biological systems.

Medicine: It is explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

Cyclobutane Derivatives: The cyclobutylmethoxy group in the target compound provides a distinct steric profile compared to 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride . The methoxy placement (on the cyclobutane vs.

Aromatic vs. Aliphatic Substituents :

- Compounds like 2C-D and the benzodioxolyl derivative feature aromatic rings with electron-donating groups (e.g., methoxy, methyl), enhancing π-π interactions in biological targets. In contrast, the target compound’s aliphatic cyclobutane may improve metabolic stability in vivo .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | 2-(1-Methoxycyclobutyl)ethan-1-amine HCl | 2C-D HCl |

|---|---|---|---|

| LogP (Predicted) | 1.2–1.5 | 1.0–1.3 | 2.1–2.4 |

| Water Solubility | High (HCl salt) | Moderate | Low |

| Melting Point | Not reported | Not reported | >200°C |

The target compound’s lower logP than 2C-D suggests better aqueous solubility, critical for intravenous formulations .

Biological Activity

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride, also known by its CAS number 1909309-34-7, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

Structural Characteristics

The molecular formula of this compound is C₇H₁₅ClN₂O, indicating the presence of a cyclobutyl group attached to an ethanamine backbone. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 162.66 g/mol |

| CAS Number | 1909309-34-7 |

| SMILES | COC1(CCC1)CCN |

Biological Activity Overview

Research on this compound has primarily focused on its interaction with various biological targets, including receptors and enzymes. The following sections summarize key findings related to its biological activity.

1. Receptor Interactions

Studies have highlighted that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors. For instance, the cyclobutyl group may influence the lipophilicity and binding affinity of the compound to various receptors, potentially enhancing its pharmacological effects.

2. Enzyme Inhibition

Inhibitory activity against specific enzymes is a notable aspect of this compound's biological profile. For example, it has been suggested that derivatives with similar alkoxy side chains show varying degrees of potency in inhibiting Kynurenine 3-Monooxygenase (KMO), which plays a crucial role in the kynurenine pathway associated with neurodegenerative diseases .

Case Study 1: KMO Inhibition

A study evaluated a series of compounds structurally related to this compound for their ability to inhibit KMO. The results indicated that modifications to the alkoxy group significantly affected potency:

| Compound | EC₅₀ (nM) | Remarks |

|---|---|---|

| Original Compound | 501 | Moderate potency |

| Cyclobutylmethyl Analogue | 355 | Improved activity |

| 1H-Triazole Derivative | 95 | Most potent |

The findings suggest that structural modifications can lead to enhanced biological activity, emphasizing the importance of the cyclobutyl group in achieving desired pharmacological effects .

Case Study 2: Lipophilicity and Activity Correlation

Research has shown a correlation between lipophilicity (clog P values) and biological activity for compounds similar to this compound. A decrease in clog P was associated with reduced potency, indicating that careful consideration of hydrophobic properties is essential for optimizing drug design:

| Compound | clog P | EC₅₀ (nM) |

|---|---|---|

| Cyclobutylmethyl Analogue | 4.5 | 132 |

| Modified Alkoxy Group | 5.7 | 178 |

This data underscores the necessity of balancing lipophilicity with receptor binding efficiency to maximize therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.